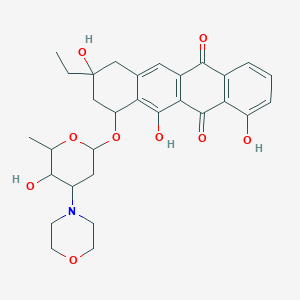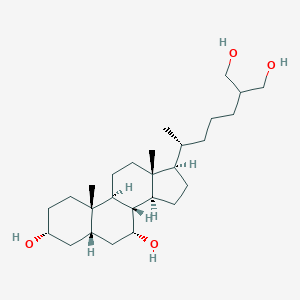
N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide, commonly known as Boc-PAM, is a synthetic peptide used in scientific research applications. It is a prodrug of the neuropeptide Substance P (SP) and has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Boc-PAM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Boc-PAM has been used in research on Parkinson's disease, Alzheimer's disease, and spinal cord injury. It has also been studied for its potential use in cancer therapy.
Mechanism of Action
Boc-PAM acts as a prodrug of Substance P (N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide), a neuropeptide that plays a role in pain perception, inflammation, and immune response. Boc-PAM is cleaved by enzymes in the body to release N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide, which then binds to its receptors to produce its effects. Boc-PAM has been shown to increase the bioavailability and stability of N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide, leading to enhanced therapeutic effects.
Biochemical and Physiological Effects:
Boc-PAM has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to have analgesic effects by reducing pain perception. Boc-PAM has been studied for its neuroprotective effects in Parkinson's disease and Alzheimer's disease. It has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins. Boc-PAM has also been studied for its potential use in cancer therapy by inhibiting tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
Boc-PAM has several advantages for lab experiments. It is stable and easy to handle, making it suitable for long-term storage and transport. It is also relatively inexpensive compared to other peptides. However, Boc-PAM has some limitations for lab experiments. It is not suitable for in vivo studies as it is rapidly metabolized in the body. It also has limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on Boc-PAM. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for Boc-PAM in these diseases. Another area of interest is its potential use in cancer therapy. Future studies could focus on the development of Boc-PAM analogs with enhanced anti-tumor activity. Additionally, Boc-PAM could be used as a tool to study the role of Substance P in various physiological and pathological processes.
Synthesis Methods
Boc-PAM is synthesized using solid-phase peptide synthesis (N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamidePS) techniques. The starting material is a resin-bound amino acid, which is sequentially coupled with other amino acids to form the peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purity of the final product is confirmed using analytical techniques such as mass spectrometry.
properties
CAS RN |
103137-93-5 |
|---|---|
Product Name |
N-tert-Butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide |
Molecular Formula |
C17H30N4O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2R)-1-[[(2S)-2-(methylamino)propanoyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H30N4O5/c1-10(18-6)13(22)20-14(23)11(2)19-15(24)12-8-7-9-21(12)16(25)26-17(3,4)5/h10-12,18H,7-9H2,1-6H3,(H,19,24)(H,20,22,23)/t10-,11+,12-/m0/s1 |
InChI Key |
CERPSWNFVMCZAO-TUAOUCFPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(=O)[C@@H](C)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C)NC |
SMILES |
CC(C(=O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)OC(C)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)OC(C)(C)C)NC |
synonyms |
BPAAM N-t-Boc-Pro-Ala-Ala-NHCH3 N-tert-butyloxycarbonyl-prolyl-alanyl-alanyl-methylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







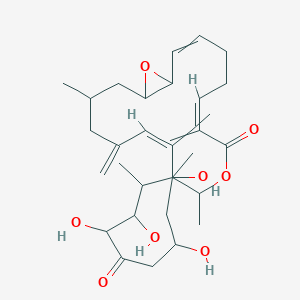
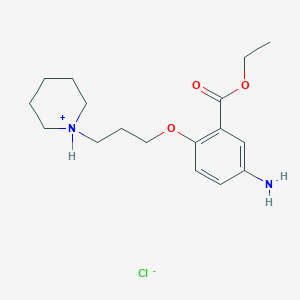


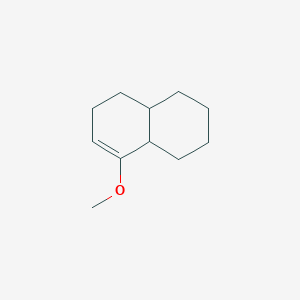

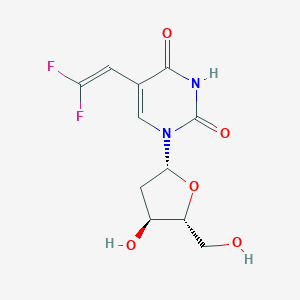
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)
